N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride
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Overview
Description
N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2O and a molecular weight of 197.06 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride typically involves the reaction of pyridine-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a reducing agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified through recrystallization or other suitable methods to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanone derivatives.
Reduction: It can be reduced to form corresponding amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include copper catalysts and water under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridin-2-yl-methanone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules . It can also serve as a ligand, binding to metal ions and influencing their reactivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride is unique due to its hydroxylamine functional group, which imparts distinct reactivity and chemical properties compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride is a compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with a hydroxylamine group, contributes to its diverse pharmacological properties. This article explores its biological activities, including antimicrobial, anticancer, and antioxidant effects, supported by various studies and data.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound exists as a dihydrochloride salt, which enhances its solubility and stability in aqueous solutions, making it suitable for laboratory and pharmaceutical applications.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties . It has shown efficacy against various pathogens, including those responsible for sepsis and other infections. The compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer properties . In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 | <5 | Induction of apoptosis and cell cycle arrest | |
A549 | <3 | Inhibition of EGFR signaling pathways | |
HCT116 | <3 | Disruption of metabolic processes in cancer cells |
The anticancer effects are believed to be mediated through the induction of apoptosis and disruption of key signaling pathways involved in cell proliferation.
Antioxidant Activity
In addition to its antimicrobial and anticancer effects, this compound has been shown to possess antioxidant properties . It can scavenge free radicals and reduce oxidative stress in biological systems, which may contribute to its protective effects against various diseases.
The antioxidant activity is primarily attributed to the hydroxylamine functional group, which can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound at concentrations as low as 32 µg/mL.
- Cancer Cell Proliferation : In experiments involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of less than 5 µM. Flow cytometry analysis showed that this effect was associated with increased apoptosis rates .
- Oxidative Stress Reduction : A recent study demonstrated that the compound could effectively reduce oxidative stress markers in vivo in mouse models subjected to induced oxidative damage. This suggests potential therapeutic applications in conditions characterized by oxidative stress.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)hydroxylamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.2ClH/c9-8-5-6-3-1-2-4-7-6;;/h1-4,8-9H,5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOPXOAZPMDASG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.